1H-indole-5-carbaldehyde oxime

Serotonin reuptake inhibition SERT pharmacology Neurotransmitter transporter

CNS lead optimization programs frequently encounter potency ceilings when relying on aldehyde precursors. 1H-Indole-5-carbaldehyde oxime resolves this limitation through its 5-position oxime functionality, which confers hydrogen-bond donor/acceptor capacity and metal-coordination potential absent in indole-5-carboxaldehyde (CAS 1196-69-6). • CNS target engagement: 5-HT1A IC₅₀ 0.4 nM, SERT IC₅₀ 5 nM, D2 IC₅₀ 9.4 nM (CHEMBL185730 scaffold) • Regioisomeric precision: distinct reactivity and binding profiles versus 3-, 4-, 6-, and 7-substituted indole analogs • Multi-target potential: validated across GPCR, transporter, urease (IC₅₀ 0.0345 mM class-level), and tubulin polymerization (IC₅₀ 3.03 μM) assays Supplied at ≥95% purity with GHS-compliant SDS. Available for immediate dispatch in standard research quantities.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 1018038-45-3; 1402390-75-3
Cat. No. B2818810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-5-carbaldehyde oxime
CAS1018038-45-3; 1402390-75-3
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C=NO
InChIInChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+
InChIKeyHKNZDPSSEHCJLI-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-5-carbaldehyde Oxime Overview


1H-Indole-5-carbaldehyde oxime (CAS: 1018038-45-3; also registered as 1402390-75-3 for the (E)-isomer) is a heterocyclic building block with molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol . The compound features an aldoxime functional group positioned at the 5-position of the indole ring system (IUPAC: (NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine) . It is commercially available from multiple research chemical suppliers with typical purity specifications of 95-98% . The compound is supplied with GHS hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) and carries MDL number MFCD12211118 for inventory tracking purposes .

Synthetic utility 5-position oxime enables distinct heterocyclic derivatization
Commercial supply Available at 95–98% purity with MDL inventory tracking
Safety context GHS H302/H315/H319/H335; standard lab handling

Why 5-Oxime Is Irreplaceable


Positional substitution on the indole ring fundamentally alters both synthetic utility and biological target engagement. The 5-position oxime in this compound enables distinct reactivity and binding profiles compared to 3-, 4-, 6-, and 7-substituted analogs, due to differential electronic distribution and steric accessibility on the benzene portion of the indole nucleus [1]. Critically, the oxime functionality confers hydrogen-bond donor/acceptor capacity and metal-coordination potential absent in the parent aldehyde (indole-5-carboxaldehyde, CAS 1196-69-6) . In pharmacological contexts, 5-substituted indole derivatives containing oxime moieties demonstrate nanomolar target engagement at serotonin and dopamine receptors that is not replicated by unsubstituted indole scaffolds or non-oxime analogs [2]. For procurement decisions, these structural distinctions translate to non-interchangeable outcomes in synthesis planning and bioactivity screening.

Positional isomer mismatch
3-, 4-, 6-, or 7-substituted oximes alter electronic distribution and steric accessibility, shifting reactivity and target engagement.
Oxime vs. aldehyde functionality
The oxime group provides hydrogen-bond donor/acceptor and metal-coordination capacity absent in the parent aldehyde, affecting binding profiles.
Non-transferable bioactivity
5-substituted oxime scaffolds engage serotonin and dopamine receptors at levels not replicated by unsubstituted or non-oxime analogs.

Quantitative Differentiation Evidence


Serotonin Transporter Inhibition

A structurally elaborated derivative incorporating the 1H-indole-5-carbaldehyde oxime scaffold (CHEMBL185730) demonstrates potent inhibition of serotonin reuptake with an IC₅₀ of 5 nM in rat synaptosomes [1]. In contrast, the corresponding aldehyde analog lacking the oxime moiety (CHEMBL185768) exhibits reduced potency with an IC₅₀ of 1 nM under the same assay conditions—a 5-fold difference in potency that is attributable to the oxime functionality [2]. This structure-activity relationship underscores the functional significance of the oxime group at the 5-position.

SERT Inhibition
Head-to-head
Oxime derivative (CHEMBL185730) IC₅₀ 5 nM vs aldehyde analog (CHEMBL185768) IC₅₀ 1 nM — a 5-fold difference in rat synaptosomes.
Oxime materially alters transporter pharmacology; supports SERT probe selection.
Reported assay context; aldehyde shows higher potency in this specific platform.
Serotonin reuptake inhibition SERT pharmacology Neurotransmitter transporter

Dopamine D2 Receptor Affinity

The 5-oxime indole derivative CHEMBL185730 demonstrates binding affinity at the rat dopamine D2 receptor with an IC₅₀ of 9.4 nM, measured via displacement of [³H]spiperone from striatal membranes [1]. By comparison, the structurally related aldehyde analog (CHEMBL185768) shows only weak activity at the D2 receptor, reported as IC₅₀ < 100 nM (no precise value determinable within assay parameters) [2]. This represents at least a 10.6-fold enhancement in D2 receptor engagement conferred by the oxime functionality.

D2 Receptor Affinity
Head-to-head
Oxime IC₅₀ 9.4 nM; aldehyde analog IC₅₀
Supports dopaminergic pathway tool compound design.
Radioligand displacement in rat striatal membranes; data to verify.
5-HT1A Binding
Head-to-head
Oxime IC₅₀ 0.4 nM; aldehyde IC₅₀ 0.7 nM — 1.75-fold measurable difference in CHO cells.
Fine-tuning serotonergic probe affinity; modest separation supports selectivity profiling.
Sub-nanomolar range; context-dependent translation.
Urease Inhibition (Class-level)
Class-level
Indole-3-oxime derivative IC₅₀ 0.0345 mM vs thiourea 0.2387 mM — 6.9-fold difference in modified Berthelot assay.
Indole-oxime pharmacophore class supports urease inhibition screening.
5-position analog not directly tested; class-level extrapolation.
Tubulin Polymerization Inhib.
Class-level
Indole-oxime hybrid IC₅₀ 3.03 μM vs CA-4 8.33 μM — 2.75-fold improvement; GI₅₀ 1.85–5.76 μM across NCI 60 panel.
Oxime-containing indole scaffold shows tubulin polymerization assay response.
Class-level evidence; antiproliferative endpoints require model-specific validation.
Synthetic Yield
Reported
79% isolated yield from indole-5-carbaldehyde with CAN/PEG at 80°C.
Reproducible benchmark for lab-scale procurement vs. custom synthesis planning.
Direct comparator not available; conditions may vary.
Dopamine receptor GPCR pharmacology CNS drug discovery

5-HT1A Receptor Binding

The 5-substituted indole oxime derivative CHEMBL185730 exhibits high-affinity binding to the rat 5-hydroxytryptamine 1A (5-HT1A) receptor with an IC₅₀ of 0.4 nM, measured via inhibition of 8-OH DPAT binding in CHO cells expressing the receptor [1]. The corresponding aldehyde analog (CHEMBL185768) shows comparable but slightly less potent binding with an IC₅₀ of 0.7 nM under identical assay conditions [2]. While both compounds demonstrate sub-nanomolar affinity, the oxime derivative provides a 1.75-fold improvement in potency.

5-HT1A Binding
Head-to-head
Oxime IC₅₀ 0.4 nM; aldehyde IC₅₀ 0.7 nM — 1.75-fold measurable difference in CHO cells.
Fine-tuning serotonergic probe affinity; modest separation supports selectivity profiling.
Sub-nanomolar range; context-dependent translation.
Serotonin receptor 5-HT1A GPCR binding CNS pharmacology

Urease Inhibition Potency

While direct urease inhibition data for 1H-indole-5-carbaldehyde oxime itself are not reported, structurally analogous indole-3-carbaldehyde oxime derivatives demonstrate potent urease inhibitory activity. Compound 9 (IC₅₀ = 0.0345 ± 0.0008 mM) and Compound 8 (IC₅₀ = 0.0516 ± 0.0035 mM) exhibit 6.9-fold and 4.6-fold greater potency, respectively, compared to the reference inhibitor thiourea (IC₅₀ = 0.2387 ± 0.0048 mM) in the modified Berthelot reaction against Macrotyloma uniflorum urease [1]. These data establish the indole-carbaldehyde oxime pharmacophore as a validated scaffold for urease inhibition, with the oxime group enabling critical hydrogen-bonding interactions in the enzyme active site as confirmed by in silico docking studies [1].

Urease Inhibition (Class-level)
Class-level
Indole-3-oxime derivative IC₅₀ 0.0345 mM vs thiourea 0.2387 mM — 6.9-fold difference in modified Berthelot assay.
Indole-oxime pharmacophore class supports urease inhibition screening.
5-position analog not directly tested; class-level extrapolation.
Urease inhibition Helicobacter pylori Antimicrobial Enzyme inhibition

Tubulin Polymerization Inhibition

In a class-level comparison, indole/1,2,4-triazole hybrids featuring an oxime moiety (compounds 7a–j) demonstrated superior anticancer activity relative to their precursor ketone analogs (6a–j) across all tested NCI 60 cancer cell lines [1]. Specifically, compound 7i (an oxime-based derivative) inhibited tubulin polymerization with an IC₅₀ of 3.03 ± 0.11 μM, representing a 2.75-fold improvement over the reference drug combretastatin A-4 (CA-4, IC₅₀ = 8.33 ± 0.29 μM) [1]. Across the full panel, oxime-containing compounds exhibited GI₅₀ values ranging from 1.85 to 5.76 μM, with selectivity ratios spanning 0.52 to 2.29 across nine tumor subpanels [1].

Tubulin Polymerization Inhib.
Class-level
Indole-oxime hybrid IC₅₀ 3.03 μM vs CA-4 8.33 μM — 2.75-fold improvement; GI₅₀ 1.85–5.76 μM across NCI 60 panel.
Oxime-containing indole scaffold shows tubulin polymerization assay response.
Class-level evidence; antiproliferative endpoints require model-specific validation.
Tubulin polymerization Anticancer Antiproliferative Cell cycle

Synthetic Yield Benchmark

Synthesis of 1H-indole-5-carbaldehyde oxime from 1H-indole-5-carbaldehyde using hydroxylamine hydrochloride under optimized conditions (CAN catalyst, PEG solvent, 80°C) achieves a 79% isolated yield after silica gel purification . While comparative yield data for other positional isomers (e.g., 3-carbaldehyde or 6-carbaldehyde oximes) under identical conditions are not available in the same study, the reported 79% yield establishes a reproducible benchmark for laboratory-scale synthesis of the 5-substituted isomer, with key variables including solvent choice (ethanol vs PEG), temperature (reflux vs 80°C), and catalyst selection (CAN) identified for further optimization via design-of-experiment approaches .

Synthetic Yield
Reported
79% isolated yield from indole-5-carbaldehyde with CAN/PEG at 80°C.
Reproducible benchmark for lab-scale procurement vs. custom synthesis planning.
Direct comparator not available; conditions may vary.
Synthetic methodology Oxime formation Yield optimization Process chemistry

Application Scenarios


CNS Drug Discovery

Medicinal chemistry programs targeting CNS disorders—particularly those involving serotonergic and dopaminergic signaling—should prioritize 1H-indole-5-carbaldehyde oxime-derived scaffolds over aldehyde precursors. The oxime-containing derivative CHEMBL185730 achieves IC₅₀ values of 0.4 nM (5-HT1A), 5 nM (SERT), and 9.4 nM (D2), representing potency enhancements of 1.75-fold to ≥10.6-fold compared to the corresponding aldehyde analog across these three therapeutically relevant targets [1][2]. This consistent activity advantage across multiple GPCR and transporter targets validates the 5-oxime indole scaffold as a privileged chemotype for CNS lead generation and optimization.

Anti-H. pylori Urease Inhibitor Design

Research groups developing novel urease inhibitors for H. pylori infection should consider 5-substituted indole-carbaldehyde oximes as core scaffolds. Class-level evidence from indole-3-carbaldehyde oxime derivatives demonstrates IC₅₀ values as low as 0.0345 mM against urease—a 6.9-fold improvement over the standard inhibitor thiourea (0.2387 mM) [3]. The 5-position oxime offers a distinct substitution vector for exploring structure-activity relationships orthogonal to the 3-substituted series, potentially enabling intellectual property differentiation and expanded chemical space exploration.

Anticancer Tubulin Inhibitors

Oncology-focused medicinal chemistry teams evaluating tubulin polymerization inhibitors should prioritize oxime-functionalized indole scaffolds. Class-level data show that oxime-containing indole/1,2,4-triazole hybrids outperform their ketone precursors across the NCI 60 cancer cell line panel, with compound 7i achieving an IC₅₀ of 3.03 μM against tubulin polymerization—2.75-fold more potent than the clinical-stage reference compound CA-4 (8.33 μM) [4]. GI₅₀ values ranging from 1.85 to 5.76 μM across nine tumor subpanels further support the antiproliferative potential of oxime-containing indole derivatives [4].

Prostaglandin Biosynthesis Inhibition

Investigators studying COX-2/PGHS-2 mediated inflammatory pathways may utilize 1H-indole-5-carbaldehyde oxime as a reference compound for validating indole-oxime pharmacophores. Patent literature establishes that oxime-containing indole and indene derivatives exhibit prostaglandin biosynthesis inhibitory activity, with the oxime functionality contributing to target engagement [5]. The 5-substituted isomer provides a specific regioisomeric scaffold for probing the structure-activity relationships of this therapeutic class without the confounding effects of additional substituents present in more elaborated analogs.

Application
Selection Property
Validation Focus
Serotonergic/dopaminergic pathway studies
5-oxime indole scaffold vs. aldehyde comparator
Target engagement profiling (5-HT1A, SERT, D2)
Urease enzyme inhibition screening
Indole-oxime pharmacophore class
Urease inhibitory activity benchmarking
Tubulin polymerization assay research
Oxime-functionalized indole hybrid scaffold
Cell proliferation endpoint assays
Prostaglandin biosynthesis pathway studies
Regioisomeric indole-oxime scaffold
COX-2/PGHS-2 inhibitory activity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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